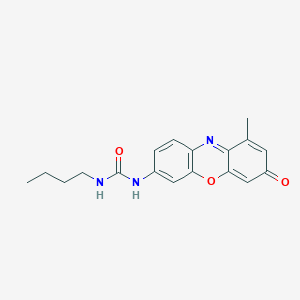
Urea, N-butyl-N'-(1-methyl-3-oxo-3H-phenoxazin-7-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-butyl-N’-(1-methyl-3-oxo-3H-phenoxazin-7-yl)- is a chemical compound with the molecular formula C18H19N3O3 . This compound is part of the urea family, which is known for its wide range of applications in various fields, including agriculture, medicine, and industrial processes.
準備方法
The synthesis of Urea, N-butyl-N’-(1-methyl-3-oxo-3H-phenoxazin-7-yl)- involves several steps. One common method includes the reaction of 1-methyl-3-oxo-3H-phenoxazine-7-carboxylic acid with butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified using column chromatography .
化学反応の分析
Urea, N-butyl-N’-(1-methyl-3-oxo-3H-phenoxazin-7-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
科学的研究の応用
Urea, N-butyl-N’-(1-methyl-3-oxo-3H-phenoxazin-7-yl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of Urea, N-butyl-N’-(1-methyl-3-oxo-3H-phenoxazin-7-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
類似化合物との比較
Urea, N-butyl-N’-(1-methyl-3-oxo-3H-phenoxazin-7-yl)- can be compared with other similar compounds such as:
Urea derivatives: These compounds share a similar structure but differ in the substituents attached to the urea moiety.
Phenoxazine derivatives: These compounds have a similar phenoxazine core but differ in the functional groups attached to it.
Quinolone derivatives: These compounds have a similar heterocyclic structure and are known for their biological activities.
特性
CAS番号 |
834897-44-8 |
|---|---|
分子式 |
C18H19N3O3 |
分子量 |
325.4 g/mol |
IUPAC名 |
1-butyl-3-(9-methyl-7-oxophenoxazin-3-yl)urea |
InChI |
InChI=1S/C18H19N3O3/c1-3-4-7-19-18(23)20-12-5-6-14-15(9-12)24-16-10-13(22)8-11(2)17(16)21-14/h5-6,8-10H,3-4,7H2,1-2H3,(H2,19,20,23) |
InChIキー |
GLCDGYCHERXKBN-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)NC1=CC2=C(C=C1)N=C3C(=CC(=O)C=C3O2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[(Methoxycarbonyl)amino]-2-phenylethyl acetate](/img/structure/B14200316.png)
![(2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14200317.png)
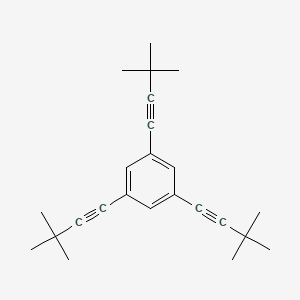
![5,6,7,8,9,10-Hexahydro-5,9-methanopyrido[4,3-d]azocin-1(2H)-one](/img/structure/B14200322.png)
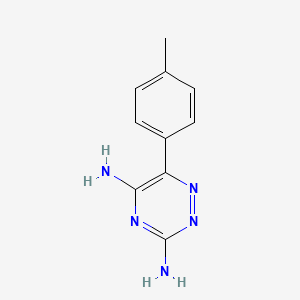
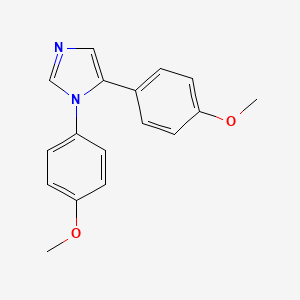
![Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]-](/img/structure/B14200339.png)
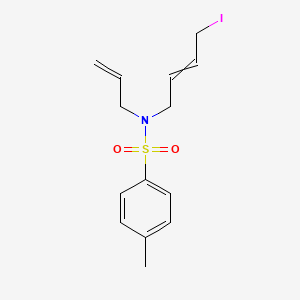
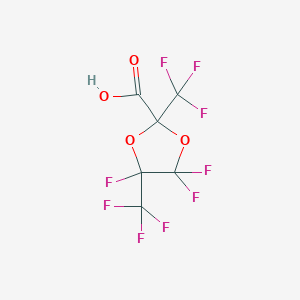
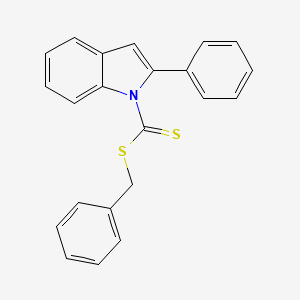
![6,13-Bis{[tri(propan-2-yl)silyl]ethynyl}pentacene-2,3-dicarbonitrile](/img/structure/B14200376.png)
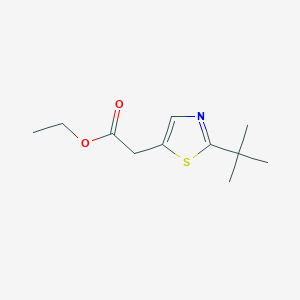
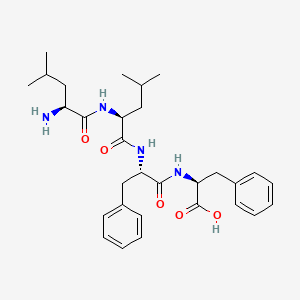
![1-[3-(3-Fluorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14200384.png)
